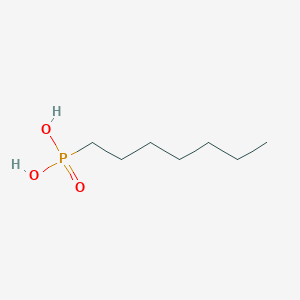

Heptylphosphonic Acid

CAS No.: 4721-16-8

Cat. No.: VC2339820

Molecular Formula: C7H17O3P

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4721-16-8 |

|---|---|

| Molecular Formula | C7H17O3P |

| Molecular Weight | 180.18 g/mol |

| IUPAC Name | heptylphosphonic acid |

| Standard InChI | InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) |

| Standard InChI Key | VAJFLSRDMGNZJY-UHFFFAOYSA-N |

| SMILES | CCCCCCCP(=O)(O)O |

| Canonical SMILES | CCCCCCCP(=O)(O)O |

Introduction

Physical and Chemical Properties

Structural Characteristics

Heptylphosphonic acid features a linear seven-carbon alkyl chain connected to a phosphonic acid group. This structure provides a moderate hydrophobic character while maintaining the reactive phosphonic acid functionality. The phosphorus atom adopts a tetrahedral geometry with a P=O double bond and two P-OH single bonds capable of ionization .

Physical Properties

Based on the properties of structurally similar compounds in the alkylphosphonic acid series, heptylphosphonic acid likely exhibits the following physical characteristics:

Chemical Properties

The chemical behavior of heptylphosphonic acid is dominated by its phosphonic acid group, which confers acidic properties and the ability to form coordination compounds with metals.

Heptylphosphonic acid participates in typical phosphonic acid reactions, including salt formation with bases, esterification with alcohols, and chelation with metal ions. The moderate chain length provides a balance of properties suitable for various applications requiring both water solubility and surfactant characteristics.

Synthesis Methods

Several synthetic routes can be employed to prepare heptylphosphonic acid, each with distinct advantages depending on the required scale and available starting materials.

Synthesis via Phosphonic Acid Diesters

A multi-step process involving the following sequence can also be utilized:

-

Preparation of dialkyl phosphites from phosphorus trichloride by reaction with alcohols

-

Addition of these products onto 1-heptene or heptanal

-

Hydrolysis of the resulting phosphonic acid diesters to obtain heptylphosphonic acid

While this approach involves more steps, it can provide high purity products and is suitable for laboratory-scale synthesis.

From Phosphonic Acid Dichlorides

Another viable synthetic route proceeds through n-heptyl-phosphonic acid dichloride:

-

Preparation of n-heptyl-phosphonic acid dichloride

-

Reaction with appropriate reagents (such as water or alcohols) under controlled conditions

-

Isolation and purification of the final heptylphosphonic acid product

The dichloride intermediate can be prepared from dibutyl phosphonate (DBP) and phosphorus pentachloride, as described for related compounds .

Comparison of Synthesis Methods

Applications

Heptylphosphonic acid finds applications across numerous fields due to its unique combination of a moderate-length alkyl chain and reactive phosphonic acid functionality.

Corrosion Inhibition

Heptylphosphonic acid functions effectively as a corrosion inhibitor for various metals. The phosphonic acid group coordinates with metal surfaces while the hydrophobic heptyl chain forms a protective barrier against corrosive agents. This makes it valuable for protecting metallic household surfaces including faucets, drains, and appliances .

Flame Retardancy

Like other alkylphosphonic acids, heptylphosphonic acid can serve as a flame retardant additive in various polymer formulations. It is particularly effective in thermosetting resins such as unsaturated polyester resins, epoxy resins, polyurethanes, and acrylates .

Water Treatment

The phosphonic acid group enables heptylphosphonic acid to function in water treatment applications, including:

-

Scale inhibition in cooling water systems

-

Water softening processes

-

Heavy metal complexation and removal

Synthetic Building Block

Heptylphosphonic acid serves as a valuable intermediate in the synthesis of:

-

More complex phosphorus-containing compounds

-

Pharmaceutically active ingredients

-

Specialized surfactants

Organocatalysis

The phosphonic acid moiety can function as a catalyst or promoter in various organic transformations, particularly in reactions requiring mild Brønsted acidity.

Materials Science Applications

The ability of heptylphosphonic acid to form strong bonds with metal oxides and other inorganic surfaces makes it valuable for:

-

Surface modification of metal oxides and nanoparticles

-

Formation of self-assembled monolayers (SAMs)

-

Enhancing adhesion between organic and inorganic materials

-

Dental applications, where it can be supported with calcium hydroxyapatite

Analytical Methods

Numerous analytical techniques can be employed for the identification, characterization, and quantification of heptylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and purity assessment:

-

¹H NMR identifies the alkyl chain protons and hydroxyl protons

-

³¹P NMR is particularly valuable for phosphonic acids, typically showing a characteristic signal around 30-35 ppm

-

¹³C NMR confirms the carbon skeleton structure

Infrared Spectroscopy

FTIR spectroscopy reveals characteristic absorptions:

-

P=O stretching vibration (approximately 1200-1250 cm⁻¹)

-

P-OH stretching (approximately 2550-2700 cm⁻¹)

-

O-H stretching (broad band around 3000-3500 cm⁻¹)

Gas Chromatography (GC)

For GC analysis, derivatization is typically required due to the low volatility of phosphonic acids. Conversion to trimethylsilyl derivatives or pentafluorobenzyl esters improves chromatographic properties and detection sensitivity .

GC-MS with Chemical Ionization

Gas chromatography coupled with mass spectrometry using chemical ionization (CI) with methane as the reaction gas provides sensitive detection of heptylphosphonic acid derivatives, typically yielding protonated molecules with high relative intensities .

Liquid Chromatography

HPLC methods, particularly those employing ion-exchange or reversed-phase mechanisms, are well-suited for the analysis of heptylphosphonic acid without derivatization.

Comparison with Other Alkylphosphonic Acids

Heptylphosphonic acid occupies a strategic position within the homologous series of n-alkylphosphonic acids, offering a balance of properties that make it suitable for specific applications.

Comparative Properties

Structure-Activity Relationships

The seven-carbon chain of heptylphosphonic acid provides:

-

Moderate hydrophobicity suitable for interfacial applications

-

Sufficient water solubility for many aqueous applications

-

Good balance of properties for corrosion inhibition

-

Appropriate chain length for certain self-assembly applications

As the carbon chain length increases in alkylphosphonic acids, several trends emerge:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume